molecular formula C12H19ClN2O2 B3808050 [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate

[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate

Cat. No.: B3808050
M. Wt: 258.74 g/mol
InChI Key: FLDZVARVDVSALO-UHFFFAOYSA-N
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Description

[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C12H16N2O·ClH·H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate typically involves the reaction of 4-(1-pyrrolidinylcarbonyl)benzylamine with hydrochloric acid in the presence of water. The reaction conditions often include room temperature and a controlled environment to ensure the purity and stability of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and consistency in the product’s quality .

Chemical Reactions Analysis

Types of Reactions

[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-(1-pyrrolidinylcarbonyl)benzonitrile: A similar compound with a nitrile group instead of an amine.

    4-(1-pyrrolidinylcarbonyl)benzyl alcohol: Contains a hydroxyl group instead of an amine.

    4-(1-pyrrolidinylcarbonyl)benzaldehyde: Features an aldehyde group in place of the amine.

Uniqueness

[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research fields .

Properties

IUPAC Name

[4-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH.H2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14;;/h3-6H,1-2,7-9,13H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDZVARVDVSALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)CN.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.